2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide
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Overview
Description
2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C15H10Cl2N2OS and a molar mass of 337.22 g/mol . This compound is known for its unique structural properties, which include two chlorine atoms, a cyano group, and a methylsulfanyl group attached to a benzamide core. These features make it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 5-cyano-2-(methylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as recrystallization and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the cyano group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylsulfanyl group.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines derived from the reduction of the cyano group.
Scientific Research Applications
2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes or receptors, potentially inhibiting their activity. The cyano group and methylsulfanyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(2-cyano-phenyl)-benzamide: Similar structure but with different positions of chlorine and cyano groups.
3,5-dichloro-N-(3-{[3,5-dichloro-2-(methylsulfanyl)benzoyl]amino}phenyl)-2-(methylsulfanyl)benzamide: Contains additional chlorine and methylsulfanyl groups.
2-chloro-5-(methylsulfanyl)benzamide: Lacks the cyano group and has fewer chlorine atoms.
Uniqueness
2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of chlorine, cyano, and methylsulfanyl groups makes it particularly versatile for various applications .
Properties
IUPAC Name |
2,3-dichloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-13-6-5-9(8-18)7-12(13)19-15(20)10-3-2-4-11(16)14(10)17/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTENHBSMLXPATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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